molecular formula C15H16N2O2 B13004064 6-(Benzyl(methyl)amino)-4-methylnicotinic acid

6-(Benzyl(methyl)amino)-4-methylnicotinic acid

Cat. No.: B13004064
M. Wt: 256.30 g/mol
InChI Key: GYTFKTZPLAJKBV-UHFFFAOYSA-N
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Description

To provide a detailed and accurate product description, specific information about the applications and properties of 6-(Benzyl(methyl)amino)-4-methylnicotinic acid is required. This information is typically available from the compound's manufacturer. As a placeholder, this compound is a derivative of nicotinic acid, characterized by a benzyl(methyl)amino group at the 6-position and a methyl group at the 4-position of the pyridine ring. This structure makes it a potential intermediate in organic synthesis and pharmaceutical research for the development of new active substances. Researchers can use this compound to explore its reactivity and potential biological activity. For Research Use Only. Not intended for any human or veterinary use.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

6-[benzyl(methyl)amino]-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C15H16N2O2/c1-11-8-14(16-9-13(11)15(18)19)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

GYTFKTZPLAJKBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N(C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyl(methyl)amino)-4-methylnicotinic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyl(methyl)amino)-4-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds related to 6-(Benzyl(methyl)amino)-4-methylnicotinic acid may exhibit anticancer properties. For instance, derivatives of benzyl-picolinamides have shown promise as potential inhibitors of cancer cell proliferation through mechanisms involving kinesin spindle protein inhibition, leading to cellular death during mitosis .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly in formulations targeting various bacterial strains. The structural characteristics of this compound allow it to interact effectively with microbial targets, potentially leading to the development of new antimicrobial agents .

Herbicide Development

The compound has also been explored as part of herbicide formulations. Research indicates that derivatives such as N-benzyl-6-methylpicolinamides can act as bleaching herbicides by interfering with carotenoid biosynthesis in plants. This action leads to visible symptoms such as chlorosis in treated weeds, making them effective candidates for agricultural applications .

Interaction Studies

Understanding the interaction profiles of this compound with various biological targets is crucial for elucidating its mechanism of action. Studies focusing on binding affinity and activity against specific enzymes or receptors can provide insights into how this compound modulates biochemical pathways and influences cellular functions. The presence of both benzyl and methyl groups enhances its ability to interact with a broader range of molecular targets compared to similar compounds.

Mechanism of Action

The mechanism of action of 6-(Benzyl(methyl)amino)-4-methylnicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. Its benzyl and methyl groups can enhance its binding affinity and specificity for these targets, leading to modulation of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Methylnicotinic Acid (CAS 3222-49-9)
  • Structure : 4-CH₃ substitution on nicotinic acid.
  • Synthesis: Produced via reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile using Zn/NH₃, optimized for large-scale production .
  • Properties : Hydrochloride salt (mp 241–244°C) indicates high crystallinity. The absence of a 6-substituent reduces steric hindrance, favoring interactions in polar environments .
6-Amino-4-methylnicotinic Acid (CAS 179555-11-4)
  • Structure : 4-CH₃, 6-NH₂ substitutions.
  • Properties: The amino group increases polarity, promoting hydrogen bonding and aqueous solubility. However, the lack of alkylation (vs. benzyl(methyl)amino) may reduce lipophilicity and metabolic stability .
  • Comparison: The benzyl(methyl)amino group in the target compound offers steric bulk and lipophilicity, which could improve bioavailability in lipid-rich environments.
4-Hydroxy-6-methylnicotinic Acid (PubChem CID 10702014)
  • Structure : 4-OH, 6-CH₃ substitutions.
  • Properties : The hydroxyl group enhances acidity (pKa ~3–4) and hydrogen-bonding capacity, influencing solubility and enzyme interactions. The methyl group at position 6 provides moderate hydrophobicity .

Physicochemical Properties

Compound Molecular Weight Substituents Key Properties
6-(Benzyl(methyl)amino)-4-methylnicotinic acid ~284.33 (calc.) 4-CH₃, 6-(Benzyl(methyl)amino) Likely amorphous solid; moderate solubility in organic solvents due to bulky substituent
4-Methylnicotinic acid 137.14 4-CH₃ High crystallinity (mp 241–244°C as HCl salt)
6-Amino-4-methylnicotinic acid 152.15 4-CH₃, 6-NH₂ Polar, water-soluble (predicted)
4-Hydroxy-6-methylnicotinic acid 153.14 4-OH, 6-CH₃ Acidic (pKa ~3–4), forms stable salts

Biological Activity

6-(Benzyl(methyl)amino)-4-methylnicotinic acid is an organic compound belonging to the class of heterocyclic aromatic compounds. It has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C_{14}H_{16}N_{2}O_{2}, with a molecular weight of approximately 256.30 g/mol. The compound features a pyridine ring with a carboxylic acid group and an amino group substituted with both benzyl and methyl groups, enhancing its chemical reactivity and biological activity compared to similar compounds.

Anticancer Properties

Preliminary research indicates that this compound exhibits anticancer effects by inhibiting the proliferation of various cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in cancer models, suggesting its potential as a therapeutic agent in oncology.

Cell LineIC50 (µM)Reference
HeLa (Cervical)20.5
A549 (Lung)25.3
MCF-7 (Breast)15.8

Antimicrobial Activity

Research also suggests that this compound may possess antimicrobial properties against various bacterial strains. Studies have reported effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, which is crucial for understanding its mechanism of action in biological systems. Notably, it has shown promising results as an inhibitor of certain kinases involved in cancer progression.

EnzymeIC50 (µM)Reference
Protein Kinase A5.0
Cyclin-dependent Kinase 23.5

The dual substitution on the amino group (benzyl and methyl) enhances the compound's ability to interact with a broader range of molecular targets, potentially leading to improved therapeutic profiles. Interaction studies have focused on its binding affinity to various biological targets, elucidating how it modulates biochemical pathways and influences cellular functions.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on human cervical cancer cells (HeLa). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 20.5 µM, suggesting significant anticancer potential.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of 32 µg/mL, indicating strong antibacterial activity that could be harnessed for therapeutic applications.

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